4-(Pyridin-3-yloxy)butanoic acid
Overview
Description
“4-(Pyridin-3-yloxy)butanoic acid” is a chemical compound . It is also known as “4-(3-Pyridinyl)butanoic acid” and has a molecular formula of C9H11NO2 . The compound has an average mass of 165.189 Da and a monoisotopic mass of 165.078979 Da .
Molecular Structure Analysis
The molecular structure of “4-(Pyridin-3-yloxy)butanoic acid” is defined by its molecular formula, C9H11NO2 . The compound has an average mass of 165.189 Da and a monoisotopic mass of 165.078979 Da .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(Pyridin-3-yloxy)butanoic acid” include a density of 1.2±0.1 g/cm3, a boiling point of 324.1±17.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.7 mmHg at 25°C . The compound also has an enthalpy of vaporization of 59.8±3.0 kJ/mol and a flash point of 149.8±20.9 °C .Scientific Research Applications
Poultry Health and Performance
4-(Pyridin-3-yloxy)butanoic acid: may be considered an analog of butyric acid, which has been extensively studied for its benefits in poultry production. Butyric acid is known to enhance gut health, nutrient utilization, and overall performance in poultry. It acts as a primary energy source for colonocytes and promotes the differentiation and maturation of intestinal cells . By extension, 4-(Pyridin-3-yloxy)butanoic acid could potentially be researched for similar applications in improving the health and productivity of poultry.
Fluorescence Probing and Biomarker Development
The compound’s structure suggests potential utility in fluorescence-based applications. Derivatives of pyridine, such as 4-(Pyridin-3-yloxy)butanoic acid , can be synthesized with fluorescence properties . This opens up possibilities for its use as a fluorescent probe or biomarker in biological systems, providing insights into cellular processes and molecular interactions.
properties
IUPAC Name |
4-pyridin-3-yloxybutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c11-9(12)4-2-6-13-8-3-1-5-10-7-8/h1,3,5,7H,2,4,6H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INOVLUVEWFOEHX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)OCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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